7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid
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Overview
Description
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid is a complex organic compound that belongs to the class of prostanoids. Prostanoids are a group of bioactive lipids that play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the cyclopentyl ring: This step involves the cyclization of a linear precursor to form the cyclopentyl ring structure.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through hydroxylation reactions, often using reagents like osmium tetroxide or hydrogen peroxide.
Formation of the heptanoic acid chain: The heptanoic acid chain is attached to the cyclopentyl ring through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of biocatalysts or enzymes to achieve higher specificity and yield. The process is optimized to minimize by-products and ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce alcohols .
Scientific Research Applications
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity of prostanoids and their derivatives.
Biology: The compound is studied for its role in cellular signaling and its effects on various biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including anti-inflammatory and anti-thrombotic effects.
Mechanism of Action
The mechanism of action of 7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid involves its interaction with specific molecular targets, such as receptors on cell membranes. Upon binding to these receptors, the compound can activate or inhibit various signaling pathways, leading to physiological effects like inflammation reduction or blood flow regulation .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin E2: Similar in structure but with different functional groups.
Prostacyclin: Another prostanoid with distinct biological activities.
Uniqueness
7-[2-(3,7-Dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid is unique due to its specific hydroxylation pattern and the presence of both cyclopentyl and heptanoic acid moieties. This unique structure contributes to its distinct biological activities and makes it a valuable compound for research .
Properties
IUPAC Name |
7-[2-(3,7-dihydroxyoct-1-enyl)-3,5-dihydroxycyclopentyl]heptanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H36O6/c1-14(21)7-6-8-15(22)11-12-17-16(18(23)13-19(17)24)9-4-2-3-5-10-20(25)26/h11-12,14-19,21-24H,2-10,13H2,1H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRNZEGAFLBTZDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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